molecular formula C10H13NO2 B1269214 2-(tert-Butyl)isonicotinic acid CAS No. 91940-84-0

2-(tert-Butyl)isonicotinic acid

Cat. No.: B1269214
CAS No.: 91940-84-0
M. Wt: 179.22 g/mol
InChI Key: ZVXZKPSVWZIJNW-UHFFFAOYSA-N
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Description

2-(tert-Butyl)isonicotinic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of isonicotinic acid, where a tert-butyl group is attached to the second position of the pyridine ring.

Biochemical Analysis

Biochemical Properties

2-(tert-Butyl)isonicotinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and glutathione reductase . These interactions suggest that this compound may influence the redox state of cells by modulating the activity of these enzymes. Additionally, it has been noted to interact with proteins involved in cell signaling pathways, potentially affecting cellular communication and response mechanisms .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce oxidative stress in HepG2 cells, leading to a reduction in cell viability and DNA fragmentation, which are hallmarks of apoptosis . This compound also influences cell signaling pathways by modulating the activity of key signaling proteins, thereby affecting gene expression and cellular metabolism. The impact on gene expression includes the upregulation of genes involved in antioxidant responses, which may help cells cope with oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, altering their activity and function. For instance, its interaction with glutathione peroxidase and glutathione reductase leads to changes in the redox state of the cell, thereby influencing cellular metabolism and signaling pathways . Additionally, this compound has been observed to modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under inert atmospheric conditions at room temperature . Over extended periods, it may undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and apoptosis in cells, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to induce mild oxidative stress, which can be beneficial in activating cellular defense mechanisms . At higher doses, the compound can cause significant toxicity, leading to adverse effects such as severe oxidative stress, apoptosis, and tissue damage . These findings underscore the importance of determining the appropriate dosage to balance its beneficial and toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and redox balance. It interacts with enzymes such as glutathione peroxidase and glutathione reductase, which play crucial roles in maintaining the redox state of the cell . Additionally, this compound may influence metabolic flux by altering the levels of key metabolites involved in antioxidant responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, where it exerts its effects on cellular function . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .

Preparation Methods

The synthesis of 2-(tert-Butyl)isonicotinic acid can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boronic acids and palladium catalysts under mild conditions . Another approach involves the oxidation of 2-tert-butylpyridine using potassium permanganate (KMnO4) or other oxidizing agents . Industrial production methods may vary, but they typically involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(tert-Butyl)isonicotinic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(tert-Butyl)isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Comparison with Similar Compounds

2-(tert-Butyl)isonicotinic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-tert-butylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,3)8-6-7(9(12)13)4-5-11-8/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXZKPSVWZIJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351209
Record name 2-(tert-Butyl)isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91940-84-0
Record name 2-(tert-Butyl)isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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